3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
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Overview
Description
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid typically involves the reaction of 6-chloro-2H-chromen-3-yl with prop-2-enoic acid under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in a solvent such as ethanol or acetone at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol
Major Products Formed
Scientific Research Applications
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes, perfumes, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid is unique due to the presence of the chloro group and the prop-2-enoic acid moiety, which confer distinct chemical properties and biological activities compared to other coumarin derivatives.
Properties
IUPAC Name |
(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKTNRMAWNURS-DAFODLJHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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